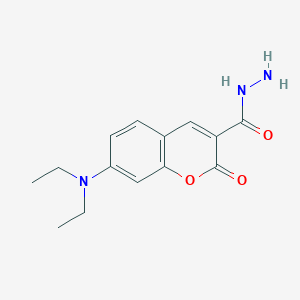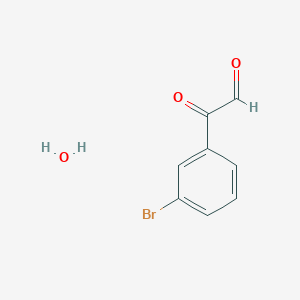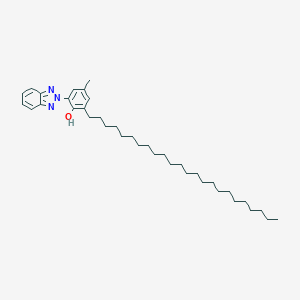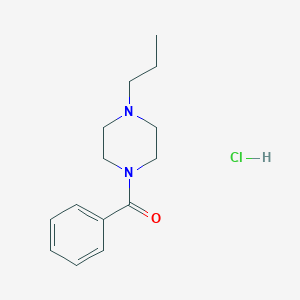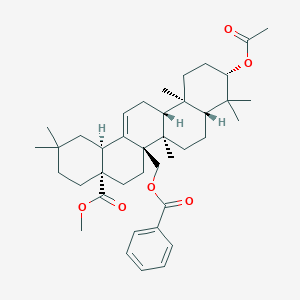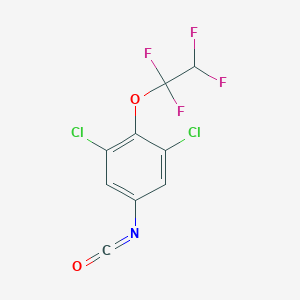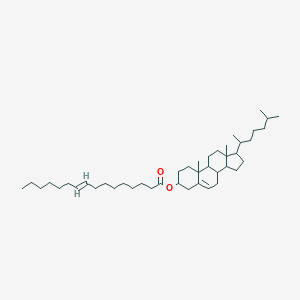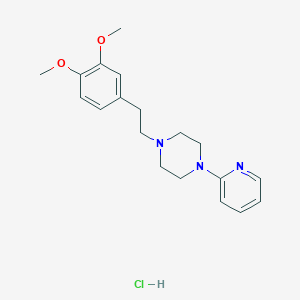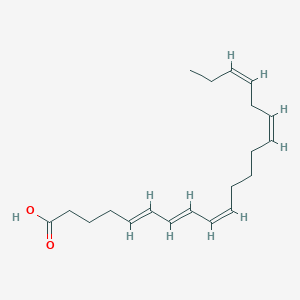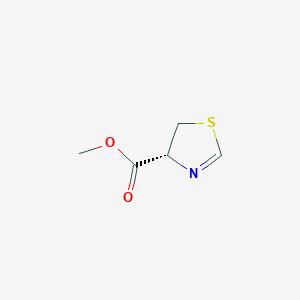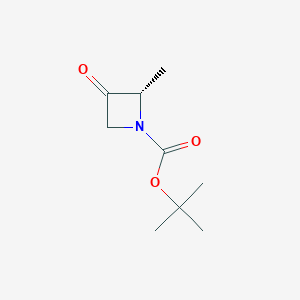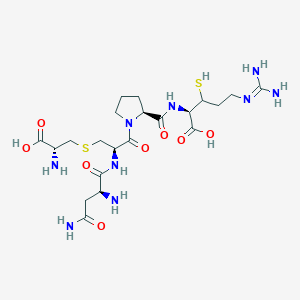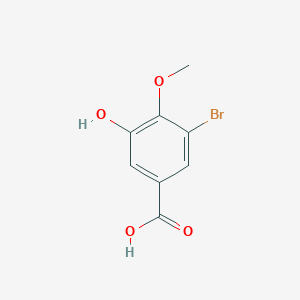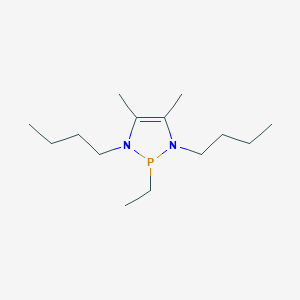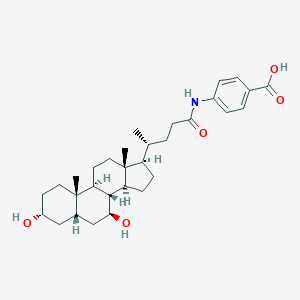
Paba-ursodeoxycholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paba-ursodeoxycholic acid (P-UDCA) is a bile acid derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a modified version of ursodeoxycholic acid (UDCA), which is a well-known hepatoprotective bile acid that has been used for the treatment of liver diseases. P-UDCA has been found to have enhanced pharmacological properties compared to UDCA, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Paba-ursodeoxycholic acid involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis. Paba-ursodeoxycholic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which protects against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Paba-ursodeoxycholic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of liver fibrosis, and improvement of cognitive function. It has been shown to reduce the accumulation of triglycerides and cholesterol in the liver, which helps to prevent the development of NAFLD. Paba-ursodeoxycholic acid also reduces the activation of hepatic stellate cells, which are responsible for liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Paba-ursodeoxycholic acid is its enhanced pharmacological properties compared to UDCA. It has been found to have higher bioavailability and better solubility, which makes it easier to administer. However, one of the limitations of Paba-ursodeoxycholic acid is its relatively high cost compared to UDCA, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Paba-ursodeoxycholic acid. One area of interest is the potential use of Paba-ursodeoxycholic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Paba-ursodeoxycholic acid has been found to have neuroprotective properties and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is the use of Paba-ursodeoxycholic acid in combination with other drugs for the treatment of cancer. Paba-ursodeoxycholic acid has been found to enhance the efficacy of chemotherapy drugs and may be able to reduce the side effects of these drugs. Overall, the potential therapeutic applications of Paba-ursodeoxycholic acid make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of Paba-ursodeoxycholic acid involves the modification of the hydroxyl group at position 3 of the UDCA molecule with p-aminobenzoic acid (PABA). The reaction is catalyzed by a specific enzyme, which results in the formation of Paba-ursodeoxycholic acid. The purity of Paba-ursodeoxycholic acid can be improved by using various purification techniques, such as chromatography.
Aplicaciones Científicas De Investigación
Paba-ursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, neurodegenerative diseases, and cancer. It has been found to have hepatoprotective, anti-inflammatory, and antioxidant properties, which make it a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
Propiedades
Número CAS |
105877-77-8 |
|---|---|
Nombre del producto |
Paba-ursodeoxycholic acid |
Fórmula molecular |
C31H45NO5 |
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
Clave InChI |
XTAJJBNJCJLSMK-QTPUZMQVSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Sinónimos |
PABA-UDCA PABA-ursodeoxycholic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



